molecular formula C19H23ClN4O2S B2964914 5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008230-52-1

5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2964914
CAS RN: 1008230-52-1
M. Wt: 406.93
InChI Key: STBBWQDWOLTAKK-UHFFFAOYSA-N
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Description

5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23ClN4O2S and its molecular weight is 406.93. The purity is usually 95%.
BenchChem offers high-quality 5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds structurally related to "5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" have been synthesized and studied for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial properties, finding some of these compounds to possess good or moderate activities against tested microorganisms (Bektaş et al., 2007). This suggests that derivatives of the compound could potentially be explored for antimicrobial applications.

Heterocyclic Chemistry and Compound Synthesis

Research on compounds with similar structural features often focuses on the synthesis of heterocyclic compounds containing thiazole, triazole, or related rings, which are of interest due to their diverse biological activities. Brukshtus and Tumkevičius (2000) explored the synthesis of condensed heterocycles containing a pyrimido[5,4-e][1,3]-thiazine fragment, demonstrating the potential of these structures in creating bioactive molecules (Brukshtus & Tumkevičius, 2000).

Vibrational Spectroscopic Analysis

The investigation of compounds with similar structural characteristics includes vibrational spectroscopic analysis to understand their molecular properties better. For instance, Kuruvilla et al. (2018) studied the spectroscopic properties of a related compound using FT-IR and FT-Raman techniques, complemented by quantum mechanical methods. Such studies help in interpreting and predicting vibrational spectra, which can be crucial for understanding the behavior and potential applications of new compounds (Kuruvilla et al., 2018).

Potential Neurokinin-1 Receptor Antagonism

Research into compounds with morpholine components and related structures has identified potential applications in targeting neurokinin-1 (NK1) receptors, which are relevant to conditions like emesis and depression. Harrison et al. (2001) described the synthesis of a water-soluble NK1 receptor antagonist, highlighting the therapeutic potential of such compounds (Harrison et al., 2001).

properties

IUPAC Name

5-[(2-chlorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2S/c1-4-15-21-19-24(22-15)18(25)17(27-19)16(13-7-5-6-8-14(13)20)23-9-11(2)26-12(3)10-23/h5-8,11-12,16,25H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBBWQDWOLTAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CC(OC(C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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